molecular formula C6H3ClIN3 B8720936 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE

8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE

Cat. No. B8720936
M. Wt: 279.46 g/mol
InChI Key: CLMRHFYLFOIZIT-UHFFFAOYSA-N
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Patent
US08481733B2

Procedure details

To a stirred solution of 8-chloro-imidazo[1,5-a]pyrazine (200.00 mg, 1.30 mmol) in THF (10.0 mL) was slowly added n-BuLi in hexane (2.5 M, 0.62 mL, 1.55 mmol) at −78° C. under nitrogen. The resulting mixture was stirred at the same temperature for 15 min. Then to this mixture a solution of iodine (429.7 mg, 1.693 mol) in 3 mL of THF was slowly added. The mixture was allowed to warm up to 30° C. in 1 hour. Reaction was quenched by 2 mL saturated aq. solution of NH4Cl. The reaction mixture was extracted with DCM. The solvent was removed under reduced pressure and the residue was used in next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.48 (d, J=5.05 Hz, 1H), 7.71 (dd, J=5.05, 1.01 Hz, 1H), 7.94 (d, J=1.01 Hz, 1H). MS (ES+): m/z 279.86/281.90 [MH+]; HPLC: tR=2.70 min (OpenLynx, polar—5 min).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
429.7 mg
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[N:4]([CH:8]=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1.[Li]CCCC.CCCCCC.[I:22]I>C1COCC1>[Cl:1][C:2]1[C:3]2[N:4]([C:8]([I:22])=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C=NC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.62 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
429.7 mg
Type
reactant
Smiles
II
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched by 2 mL saturated aq. solution of NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was used in next step without further purification
CUSTOM
Type
CUSTOM
Details
HPLC: tR=2.70 min (OpenLynx, polar—5 min)
Duration
5 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C=2N(C=CN1)C(=NC2)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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